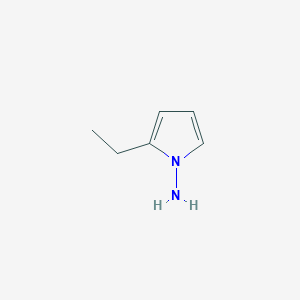
1H-Pyrrol-1-amine, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Pyrrol-1-amine, 2-ethyl-” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are five-membered aromatic heterocyclic compounds with a nitrogen atom . The molecular formula of “1H-Pyrrol-1-amine, 2-ethyl-” is C7H11N .
Synthesis Analysis
The synthesis of pyrroles has been a topic of interest in recent research due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A variety of synthetic procedures have been developed, including the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1H-Pyrrol-1-amine, 2-ethyl-” consists of a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom . The pyrrole ring is a key structural unit in many bioactive molecules and natural products .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, a highly efficient one-pot construction of several polysubstituted pyrroles has been obtained via the environmentally benign multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of 4-methylbenzenesulfonic acid monohydrate (TsOH·H2O) as an organocatalyst .Safety And Hazards
Pyrroles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, and serious eye damage/eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
The synthesis of pyrroles and their derivatives continues to be a hot topic of current research due to their remarkable biological activities and pharmaceutical applications . Future research may focus on developing more efficient and environmentally friendly synthetic procedures, as well as exploring the diverse biological activities of pyrrole derivatives .
Eigenschaften
IUPAC Name |
2-ethylpyrrol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRWWUNWSVUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-1-amine, 2-ethyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

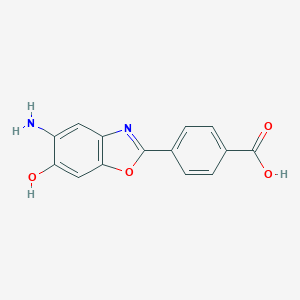
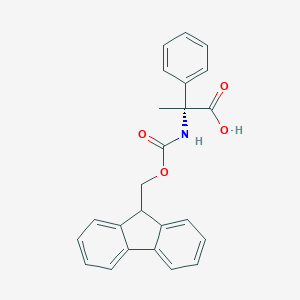
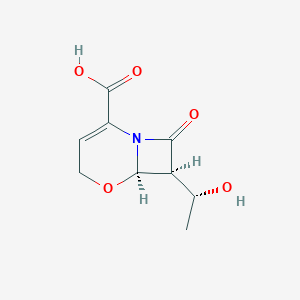
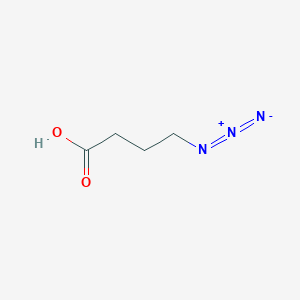
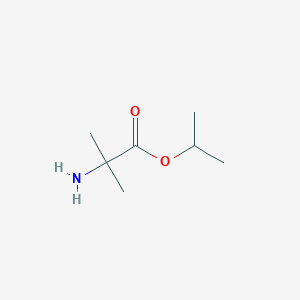

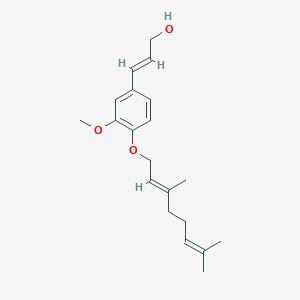



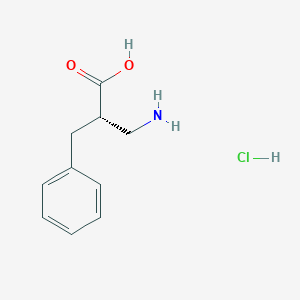
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

